Methyl 8-methoxy-2-nitroindolizine-7-carboxylate
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Overview
Description
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This compound is characterized by the presence of a methoxy group at the 8th position, a nitro group at the 2nd position, and a carboxylate ester group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions. For instance, the synthesis might begin with the cyclization of a suitable pyridine derivative to form the indolizine ring. Subsequent steps involve nitration to introduce the nitro group, methoxylation to add the methoxy group, and esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields Methyl 8-methoxy-2-aminoindolizine-7-carboxylate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: It can be used in the study of biological pathways involving indolizine compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-methoxy-2-aminoindolizine-7-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 8-methoxyindolizine-7-carboxylate: Lacks the nitro group.
Methyl 2-nitroindolizine-7-carboxylate: Lacks the methoxy group.
Uniqueness
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro and a methoxy group allows for diverse chemical modifications and applications .
Biological Activity
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an indolizine core substituted with methoxy and nitro groups. The presence of these functional groups is believed to significantly influence its biological properties.
Biological Activities
-
Anticancer Activity
- Research indicates that various indolizine derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects
- Antimicrobial Properties
- Neuroprotective Effects
Research Findings and Case Studies
Properties
Molecular Formula |
C11H10N2O5 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
methyl 8-methoxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-17-10-8(11(14)18-2)3-4-12-6-7(13(15)16)5-9(10)12/h3-6H,1-2H3 |
InChI Key |
VFXHIMPMQGSNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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